1-Chloro-4-phenylphthalazine

説明

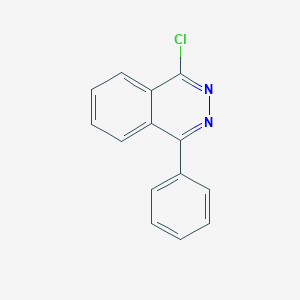

1-Chloro-4-phenylphthalazine is an organic compound featuring a phthalazine (B143731) core, which is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. cymitquimica.comchemeurope.com The molecule is specifically substituted with a chlorine atom at the first position and a phenyl group at the fourth position. lookchem.com This arrangement of a reactive halogen and a phenyl substituent on the core heterocyclic structure makes it a valuable and frequently utilized intermediate in the synthesis of more complex organic molecules. cymitquimica.comlookchem.com Its utility is particularly pronounced in the development of novel compounds for pharmaceutical and materials science research. lookchem.comchemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 10132-01-1 | lookchem.comnih.gov |

| Molecular Formula | C₁₄H₉ClN₂ | lookchem.comnih.gov |

| Molecular Weight | 240.69 g/mol | lookchem.comnih.gov |

| Melting Point | 158-159 °C | lookchem.com |

| Boiling Point | 444.4 °C at 760 mmHg | lookchem.com |

| Density | 1.285 g/cm³ | lookchem.com |

| Appearance | White solid | rsc.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-chloro-4-phenylphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-14-12-9-5-4-8-11(12)13(16-17-14)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJDLSHYLZRFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297493 | |

| Record name | 1-chloro-4-phenylphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10132-01-1 | |

| Record name | 10132-01-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-4-phenylphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-4-PHENYLPHTHALAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 4 Phenylphthalazine

Classical and Modern Synthetic Routes

The preparation of 1-chloro-4-phenylphthalazine can be approached through various classical and contemporary synthetic pathways, including the construction from basic starting materials, chlorination of precursors, and advanced catalytic methods.

Synthesis from Phthalic Anhydride (B1165640) and Hydrazine (B178648) Derivatives

A common and traditional route to phthalazinone derivatives involves the use of phthalic anhydride or its derivatives as starting materials.

Detailed Research Findings:

A widely employed method involves a two-step process starting with the synthesis of a phthalazinone precursor. One approach begins with the Friedel-Crafts acylation of phthalic anhydride with an aromatic compound, such as diphenyl ether, in the presence of a Lewis acid catalyst like aluminum chloride. sci-hub.se The resulting acid is then subjected to hydrazinolysis using hydrazine hydrate (B1144303), which leads to the formation of the corresponding phthalazinone after cyclocondensation. sci-hub.se

Alternatively, 2-benzoylbenzoic acid can be directly condensed with hydrazine hydrate or hydrazine sulfate (B86663) to yield 4-phenylphthalazin-1(2H)-one. sci-hub.seresearchgate.net This reaction is typically performed under reflux conditions. sci-hub.se For instance, the cyclocondensation of 2-benzoylbenzoic acid with hydrazine sulfate in the presence of sodium hydroxide (B78521) under reflux for one hour has been reported to produce the phthalazinone derivative in yields ranging from 72-75%. sci-hub.se Another variation involves reacting phthalic anhydride with phenylhydrazine (B124118) in a mixture of acetic acid and hydrochloric acid under reflux. researchgate.net

The general scheme for this synthesis is as follows:

Step 1: Reaction of phthalic anhydride or a derivative (e.g., 2-benzoylbenzoic acid) with a hydrazine derivative (e.g., hydrazine hydrate).

Step 2: Cyclization to form the 4-phenylphthalazin-1(2H)-one ring system.

This foundational step provides the necessary precursor for the subsequent chlorination to obtain the target compound, this compound.

Chlorination of 4-Phenylphthalazin-1(2H)-one Precursors

The conversion of the 4-phenylphthalazin-1(2H)-one precursor to this compound is a crucial step, achieved through a chlorination reaction. This transformation replaces the hydroxyl group of the lactam tautomer with a chlorine atom.

Detailed Research Findings:

The most frequently used chlorinating agents for this purpose are phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). sci-hub.seresearchgate.netsemanticscholar.org The reaction involves heating the 4-phenylphthalazin-1(2H)-one with the chlorinating agent, often in a solvent or neat.

For example, 4-phenylphthalazin-1(2H)-one can be refluxed with phosphorus oxychloride to afford this compound. researchgate.netrsc.org In one specific procedure, 4-arylphthalazin-1(2H)-ones were treated with POCl₃ in acetonitrile (B52724) at reflux for 5-6 hours, yielding the corresponding 1-chloro-4-arylphthalazine in high yields (86-90%) after purification. rsc.org Another report describes heating a suspension of the phthalazinone precursor with a mixture of PCl₅ and POCl₃ on a steam bath for four hours. semanticscholar.org The product is then typically isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization. semanticscholar.org

The choice of chlorinating agent and reaction conditions can be summarized in the following table.

| Precursor | Chlorinating Agent(s) | Conditions | Yield | Reference |

| 4-Phenylphthalazin-1(2H)-one | POCl₃ | Reflux | Not specified | researchgate.net |

| 4-Arylphthalazin-1(2H)-one | POCl₃ | Acetonitrile, Reflux, 5-6 h | 86-90% | rsc.org |

| 4-Phenylphthalazin-1(2H)-one | POCl₃ or PCl₅ | Heat | Not specified | sci-hub.se |

| Substituted Phthalazinone | PCl₅ / POCl₃ | Steam bath, 4 h | Not specified | semanticscholar.org |

This chlorination step is highly effective and provides direct access to this compound, which serves as a versatile intermediate for further functionalization, particularly in nucleophilic substitution reactions. rsc.org

Condensation Reactions Involving Aromatic Aldehydes and Hydrazines

The synthesis of the phthalazine (B143731) core can also be achieved through condensation reactions that build the heterocyclic ring system from acyclic precursors involving aromatic aldehydes and hydrazines.

Detailed Research Findings:

These methods often involve multicomponent reactions. For instance, pyranopyrazole derivatives, which share structural similarities in their synthetic strategy, can be synthesized through four-component condensation reactions involving aromatic aldehydes, hydrazine, malononitrile (B47326), and ethyl acetoacetate. orgchemres.org While not directly producing this compound, these multicomponent strategies highlight the utility of aldehydes and hydrazines in constructing complex heterocyclic systems. orgchemres.org

More directly related, the reaction of 1-hydrazinophthalazine derivatives with aromatic aldehydes leads to the formation of the corresponding hydrazones. medicaljournal-ias.orgnih.gov These intermediates can then be cyclized to form fused triazolophthalazine systems. medicaljournal-ias.orgbu.edu.eg For example, the condensation of hydrazinophthalazine with aromatic aldehydes in absolute ethanol (B145695) yields N-arylidene hydrazones. bu.edu.eg

A general approach involves the reaction of phenylhydrazine with various aromatic aldehydes, often in a solvent like glacial acetic acid, to produce benzylidene derivatives. scirp.orgresearchgate.net The reaction conditions are typically straightforward, involving refluxing an equimolar mixture of the reactants. scirp.org

While these methods are powerful for creating a variety of phthalazine and related heterocyclic structures, the direct synthesis of this compound via this route is less common than the precursor-chlorination pathway. The primary utility lies in creating substituted phthalazine systems where the aldehyde component introduces specific functionalities.

Regioselective Synthesis Strategies

Regioselectivity is critical in the synthesis of asymmetrically substituted phthalazines like this compound to ensure the correct placement of the chloro and phenyl groups.

Detailed Research Findings:

Regioselective synthesis can be achieved at different stages of the synthetic sequence. A key example is the synthesis of 1,2-dihydro-1-oxophthalazin-4-yl trifluoromethanesulfonate (B1224126) from phthalhydrazide (B32825). The reaction with trifluoromethanesulfonic anhydride (Tf₂O) can be controlled to selectively yield the 4-O-triflate derivative with high regioselectivity, which is a precursor for introducing substituents at the 4-position. rsc.org

Another strategy involves the stepwise construction of the molecule. For instance, a one-pot synthesis of highly substituted pyrazoles, a related nitrogen heterocycle, was achieved through the chemo-selective condensation of an active methylene (B1212753) reagent, isothiocyanate, and a hydrazine derivative. nih.gov This demonstrates how the careful choice of reactants and conditions can control the final arrangement of substituents.

In the context of this compound, regioselectivity is often addressed by starting with a precursor that already contains the phenyl group at the desired position, such as 2-benzoylbenzoic acid. The subsequent cyclization with hydrazine and chlorination ensures the phenyl group remains at position 4 and the chloro group is introduced at position 1. sci-hub.seresearchgate.net This inherent regiocontrol makes the pathway described in sections 2.1.1 and 2.1.2 highly effective and predictable.

| Strategy | Description | Key Feature | Reference |

| Precursor-directed | Using 2-benzoylbenzoic acid as a starting material. | The phenyl group position is fixed from the start. | researchgate.net, sci-hub.se |

| O-Triflation | Selective O-triflation of phthalhydrazide at the 4-position. | Creates a reactive site for regioselective functionalization. | rsc.org |

| One-pot Condensation | Sequential reaction of multiple components. | Order of addition and reactivity controls substituent placement. | nih.gov |

Advanced Catalytic Approaches

Modern organic synthesis increasingly relies on advanced catalytic methods, particularly palladium-catalyzed cross-coupling reactions, to construct complex molecular architectures efficiently.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied to the synthesis of phthalazinone derivatives. These methods are particularly useful for introducing the aryl group at the 4-position of the phthalazinone core.

Detailed Research Findings:

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is a prominent method. mdpi.com Researchers have successfully applied Suzuki coupling to synthesize 4-arylphthalazin-1(2H)-ones. rsc.org This is achieved by reacting 1,2-dihydro-1-oxophthalazin-4-yl trifluoromethanesulfonate (a triflate precursor) with various arylboronic acids. rsc.org This approach allows for the introduction of a wide range of aryl and heteroaryl groups at the 4-position with good yields. rsc.org

Similarly, the Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, has been used to synthesize 4-alkynyl phthalazinones from the same triflate precursor. rsc.orgmdpi.com

Another palladium-catalyzed approach is the carbonylative coupling of 2-bromobenzaldehydes with hydrazines, using molybdenum hexacarbonyl or paraformaldehyde as a carbon monoxide source, to produce phthalazinones. researchgate.netacs.org This method builds the heterocyclic ring in a single, efficient step. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, has also been employed for the synthesis of aminophthalazinone derivatives from 4-bromophthalazinones. nih.gov

These catalytic methods offer significant advantages, including high efficiency, functional group tolerance, and the ability to create diverse libraries of phthalazinone precursors for subsequent chlorination. rsc.orgmdpi.com

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

| Suzuki Coupling | 1-Oxophthalazin-4-yl triflate, Arylboronic acid | Pd catalyst | 4-Arylphthalazin-1(2H)-one | rsc.org |

| Sonogashira Coupling | 1-Oxophthalazin-4-yl triflate, Terminal alkyne | Pd catalyst | 4-Alkynylphthalazin-1(2H)-one | rsc.org |

| Carbonylative Coupling | 2-Bromobenzaldehyde, Hydrazine | Pd(OAc)₂, BuPAd₂ | Phthalazinone | researchgate.net |

| Buchwald-Hartwig Amination | 4-Bromophthalazinone, Amine | Xantphos/Pd(OAc)₂ | Aminophthalazinone | nih.gov |

Transition-Metal Catalysis in Heterocyclic Synthesis

The synthesis of phthalazine scaffolds and related N-heterocycles has been significantly advanced by the use of transition-metal catalysis. These methods offer efficient and selective routes to complex molecular architectures. nih.govsavemyexams.com Catalytic systems involving metals such as palladium (Pd), rhodium (Rh), iridium (Ir), and ruthenium (Ru) are instrumental in mediating key bond-forming reactions. sioc-journal.cnmdpi.com

Palladium-catalyzed reactions, in particular, have been employed for the diversified, one-pot synthesis of phthalazines and phthalazinones. researchgate.net These strategies often proceed through domino sequences involving acylation and nucleophilic cyclocondensation, utilizing simple aldehydes and nitrogen-based nucleophiles. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are used to introduce aryl substituents onto the phthalazine core. thieme-connect.de For instance, the synthesis of 4-arylphthalazinones has been achieved via Suzuki cross-coupling from a 1-oxophthalazin-4-yl trifluoromethanesulfonate intermediate, which is itself prepared from phthalhydrazide.

Rhodium catalysts have been utilized in annulation reactions to construct heterocyclic systems. researchgate.net Rh(III)-catalyzed C-H activation and annulation sequences provide a powerful tool for building complex molecular structures in an efficient and atom-economical manner. mdpi.com Similarly, iridium-catalyzed C-H borylation has been used to functionalize phthalazine heterobiaryls, creating atropisomeric products with high selectivity. acs.org While not always applied to the direct synthesis of this compound, these transition-metal-catalyzed methods represent the forefront of heterocyclic synthesis, enabling the construction and functionalization of the core phthalazine structure from which the title compound is derived. sioc-journal.cn

Table 1: Examples of Transition-Metal Catalysis in Phthalazine-Related Synthesis

| Catalyst System | Reaction Type | Application | Reference |

|---|---|---|---|

| Palladium(II) Acetate (B1210297) / BuPAd2 | Carbonylation / Cyclocondensation | Synthesis of phthalazinones from o-bromo benzaldehydes and phenyl hydrazines. | sci-hub.se |

| [Ir(OMe)(COD)]₂ / 2-aminopyridine | C-H Borylation | Atroposelective borylation of phthalazine heterobiaryls. | acs.org |

| [Pd] catalyst | Acylation / Cyclocondensation | One-pot synthesis of phthalazines and phthalazinones. | researchgate.net |

| [RuCl₂(p-cymene)]₂ / NaOAc | ortho-Carbonylation / Amidation | Assembly of substituted indazolo[1,2-b]phthalazine-triones. | mdpi.com |

| [Cp*RhCl₂]₂ | C-H Functionalization / Cyclization | Synthesis of indazoles from azobenzenes and alkenes. | mdpi.com |

Mechanism of Formation

The standard and most direct synthesis of this compound involves the chlorination of its precursor, 4-phenylphthalazin-1(2H)-one. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride. sci-hub.se

Detailed Reaction Pathways and Intermediates

The mechanism of this chlorination reaction hinges on the tautomeric nature of the 4-phenylphthalazin-1(2H)-one starting material. The phthalazinone exists in a dynamic equilibrium between its lactam (amide) and lactim (imidic acid) forms. While the lactam form predominates, the lactim tautomer possesses a reactive hydroxyl group that is crucial for the reaction.

The reaction pathway is proposed as follows:

Tautomerization: The 4-phenylphthalazin-1(2H)-one (lactam) tautomerizes to its 1-hydroxy-4-phenylphthalazine (lactim) form.

Activation of the Hydroxyl Group: The phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and an activator. The lone pair of electrons on the oxygen atom of the lactim's hydroxyl group attacks the electrophilic phosphorus atom of POCl₃.

Formation of a Phosphate Intermediate: This attack leads to the formation of a dichlorophosphate (B8581778) ester intermediate and the release of a chloride ion and hydrogen chloride. This intermediate is highly reactive.

Nucleophilic Substitution: A chloride ion, acting as a nucleophile, attacks the carbon atom at the C1 position of the phthalazine ring. This step follows an SNAr (Nucleophilic Aromatic Substitution) type mechanism, facilitated by the electron-withdrawing nature of the adjacent nitrogen atoms.

Elimination and Product Formation: The dichlorophosphate group is eliminated as a stable leaving group (which further reacts to form phosphoric acid byproducts upon workup), resulting in the formation of the final product, this compound.

Kinetic and Thermodynamic Considerations in Synthesis

The efficiency of the synthesis of this compound is governed by both kinetic and thermodynamic factors. While specific quantitative data such as activation energies or reaction rate constants for this particular transformation are not extensively detailed in publicly available literature, general principles can be discussed. mdpi.comnih.gov

Kinetics: The rate of the reaction is dependent on several factors, including temperature, concentration of reactants, and solvent. The use of reflux conditions (e.g., in acetonitrile) suggests a significant activation energy barrier. rsc.org The reaction time is typically several hours (5-6 hours), indicating that the reaction is not instantaneous. rsc.org The rate-determining step is likely either the initial formation of the lactim tautomer or the subsequent nucleophilic attack by the chloride ion on the activated intermediate. Optimizing the temperature and reaction time is crucial to ensure complete conversion while minimizing the formation of potential side products from prolonged exposure to harsh acidic conditions.

Synthesis of Key Precursors and Intermediates

Preparation of 4-Phenylphthalazin-1(2H)-one

The primary precursor for this compound is 4-phenylphthalazin-1(2H)-one. This compound can be synthesized through several established routes. The most common and traditional method involves the cyclocondensation of 2-benzoylbenzoic acid with a hydrazine source. sci-hub.se

In a typical procedure, 2-benzoylbenzoic acid is reacted with hydrazine hydrate or hydrazine sulfate, often in the presence of a base like sodium hydroxide or in a solvent such as ethanol or acetic acid. sci-hub.sefayoum.edu.eg The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable phthalazinone ring system. fayoum.edu.eg An alternative one-pot method describes the reaction of phthalaldehydic acid with a substituted phenyl hydrazine in water, using oxalic acid as a catalyst. tandfonline.com

Table 2: Selected Synthetic Routes for 4-Phenylphthalazin-1(2H)-one

| Starting Materials | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| 2-Benzoylbenzoic acid, Hydrazine sulfate | Sodium hydroxide, Reflux | 72-75% | sci-hub.se |

| 2-(4-isopropylbenzoyl)benzoic acid, Hydrazine hydrate | Ethanol, Reflux | - | fayoum.edu.eg |

| Phthalaldehydic acid, Phenylhydrazine | Oxalic acid (cat.), Water, Reflux | 95-98% | tandfonline.com |

| 2-Aroylimidazoles, Benzyl alcohols | Palladium catalyst, Oxidant | Moderate to Good | researchgate.net |

Formation of Hydrazinophthalazine Derivatives from this compound

This compound is a valuable intermediate primarily because the chlorine atom at the C1 position is a good leaving group, readily displaced by various nucleophiles. A particularly important reaction is its conversion to hydrazinophthalazine derivatives.

The reaction of this compound with hydrazine hydrate in a suitable solvent like ethanol or benzene (B151609) results in a nucleophilic substitution to afford 1-hydrazino-4-phenylphthalazine. medicaljournal-ias.orgbu.edu.eg This reaction is often carried out by heating the mixture for a period of time. google.com

The resulting 1-hydrazino-4-phenylphthalazine is a key building block for the synthesis of fused heterocyclic systems, most notably triazolophthalazines. medicaljournal-ias.orgbu.edu.eg For example, condensation of the hydrazino derivative with aromatic aldehydes yields hydrazones, which can be cyclized to form 3,6-disubstituted-1,2,4-triazolo[3,4-a]phthalazines. medicaljournal-ias.orgbu.edu.eg This highlights the synthetic utility of this compound as a gateway to a diverse range of more complex, and often biologically active, molecules.

Table 3: Reactions of this compound

| Reactant | Reagent(s) | Product | Application of Product | Reference |

|---|---|---|---|---|

| This compound | Hydrazine hydrate | 1-Hydrazino-4-phenylphthalazine | Intermediate for triazoles and other heterocycles. | medicaljournal-ias.orgbu.edu.eg |

| This compound | Aromatic acid hydrazides | 3,6-Diaryl-1,2,4-triazolo[3,4-a]phthalazines | Fused heterocyclic systems. | medicaljournal-ias.org |

| This compound | Sodium azide (B81097) | 6-Phenyl-tetrazolo[5,1-a]phthalazine | Fused tetrazole systems. | medicaljournal-ias.org |

| This compound | D-α-methylbenzylamine | 1-Benzylamino-4-phenylphthalazine | Substituted phthalazine derivatives. | bu.edu.eg |

Synthesis of Other Halogenated Phthalazines

The synthetic strategies used for this compound can be adapted to produce a wide array of other halogenated phthalazines, which are also valuable intermediates in drug discovery. The identity and position of the halogen and other substituents can be varied to modulate the chemical and biological properties of the final products.

A common target is 1,4-dichlorophthalazine , which can be synthesized from phthalic anhydride. The process involves an initial reaction with hydrazine hydrate, followed by treatment with phosphorus oxychloride (POCl₃) to introduce the two chlorine atoms. nih.gov

The synthesis of 1-chloro-4-(substituted-phenyl)phthalazines follows a route analogous to the phenyl derivative. For instance, 1-chloro-4-(4-chlorophenyl)phthalazine (B7733798) is prepared by the chlorination of 4-(4-chlorophenyl)phthalazin-1(2H)-one with POCl₃. researchgate.net The required phthalazinone precursor is obtained from the condensation of 2-(4-chlorobenzoyl)benzoic acid and hydrazine hydrate. researchgate.net This approach allows for the introduction of various substituents on the phenyl ring.

Furthermore, the synthesis of 1-chloro-4-substituted-phthalazines with non-aryl groups is also well-established. For example, 1-chloro-4-(arylsulfanylmethyl)phthalazines can be prepared. nih.gov In one specific synthesis, the corresponding phthalazinone was treated with POCl₃ to yield 1-chloro-4-(3,4-difluorophenylsulfanylmethyl)phthalazine in 84% yield. nih.gov

The introduction of other halogens, such as bromine, can also be achieved. Selective bromination of ketones on the phthalazine scaffold has been accomplished using reagents like phenyltrimethylammonium (B184261) tribromide (PTT) to avoid the formation of side-products that might occur if elemental bromine were used. nih.gov

Microwave-assisted Gabriel synthesis has been employed for the preparation of chloro-substituted phthalazine-1,4-diones from starting materials like 4-chlorophthalic anhydride and a hydrazine derivative. sciforum.net These diones can then be further functionalized. For example, N-alkylation using dihalogenoalkyl compounds can introduce halogenated side chains onto the phthalazine core. sciforum.net

Table 2: Synthesis of Various Halogenated Phthalazines

| Product | Starting Material(s) | Reagents | Yield | Reference |

|---|

Chemical Reactivity and Transformation of 1 Chloro 4 Phenylphthalazine

Nucleophilic Substitution Reactions at the C1 Position

The chlorine atom at the C1 position of 1-chloro-4-phenylphthalazine is susceptible to nucleophilic substitution, providing a versatile handle for the synthesis of a wide array of functionalized phthalazine (B143731) derivatives.

Reaction with Amines (e.g., 1°/2° Aliphatic and Alicyclic Amines) to form 4-Aminophthalazin-1(2H)-one

This compound readily undergoes nucleophilic displacement reactions with various primary and secondary aliphatic and alicyclic amines to yield 4-aminophthalazin-1(2H)-one derivatives. rsc.org For instance, the reaction with methyl 4-aminobenzoate (B8803810) under reflux conditions produces methyl 4-[(4-phenylphthalazin-1-yl)amino]benzoate in an 81% yield. rsc.org Similarly, heating this compound with 4-aminoacetophenone results in the corresponding acetyl derivative. rsc.org The reaction of this compound with D-α-methylbenzylamine at 130-140 °C for 3 hours affords 1-benzylamino-4-phenylphthalazine. bu.edu.eg Condensation with 1,2,3,4-tetrahydroisoquinoline (B50084) in refluxing toluene (B28343) in the presence of triethylamine (B128534) gives 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)phthalazine. bu.edu.eg

These reactions highlight the utility of this compound as a precursor for introducing diverse amino functionalities, which can be further elaborated. For example, the resulting amino derivatives can be key intermediates in the synthesis of more complex heterocyclic systems. rsc.org

Table 1: Examples of Nucleophilic Substitution with Amines

| Amine | Product | Yield (%) | Reference |

| Methyl 4-aminobenzoate | Methyl 4-[(4-phenylphthalazin-1-yl)amino]benzoate | 81 | rsc.org |

| 4-Aminoacetophenone | N-(4-acetylphenyl)-4-phenylphthalazin-1-amine | - | rsc.org |

| D-α-Methylbenzylamine | 1-Benzylamino-4-phenylphthalazine | - | bu.edu.eg |

| 1,2,3,4-Tetrahydroisoquinoline | 1-(1,2,3,4-Tetrahydroisoquinolin-2-yl)phthalazine | - | bu.edu.eg |

Reaction with Hydrazine (B178648) and its Derivatives

The reaction of this compound with hydrazine hydrate (B1144303) is a fundamental transformation that yields 1-hydrazino-4-phenylphthalazine. medicaljournal-ias.orgjcsp.org.pk This reaction is typically carried out by heating the reactants in a solvent like ethanol (B145695). google.com The resulting hydrazino derivative is a crucial building block for the synthesis of fused heterocyclic systems, particularly triazolo[3,4-a]phthalazines. medicaljournal-ias.orgoup.com

For instance, 1-hydrazino-4-phenylphthalazine can be cyclized with various reagents. Reaction with aromatic acid hydrazides also leads to the formation of 3,6-diaryl-1,2,4-triazolo[3,4-a]phthalazines. medicaljournal-ias.org Furthermore, treatment of this compound with aromatic acid hydrazides directly can also yield these triazolophthalazine derivatives. medicaljournal-ias.org The versatility of this reaction is demonstrated by the use of dicarboxylic acid dihydrazides, such as oxalic and malonic acid dihydrazides, which react with two equivalents of this compound to form bis-triazolophthalazine derivatives. medicaljournal-ias.org

Table 2: Synthesis of Hydrazino and Triazolo Derivatives

| Reagent | Product | Reference |

| Hydrazine hydrate | 1-Hydrazino-4-phenylphthalazine | medicaljournal-ias.orgjcsp.org.pk |

| Aromatic acid hydrazides | 3,6-Diaryl-1,2,4-triazolo[3,4-a]phthalazines | medicaljournal-ias.org |

| Oxalic acid dihydrazide | Bis-triazolophthalazine derivative | medicaljournal-ias.org |

| Malonic acid dihydrazide | Bis-triazolophthalazine derivative | medicaljournal-ias.org |

| Sodium azide (B81097) | 6-Phenyl-tetrazolo[5,1-a]phthalazine | medicaljournal-ias.org |

Reaction with Hydroxyl and Alkoxyl Nucleophiles

This compound can react with hydroxyl and alkoxyl nucleophiles, although the conditions required can influence the outcome. The reaction with sodium methoxide (B1231860) can lead to the formation of the corresponding methoxy (B1213986) ether, anisole, though this reaction may proceed via a benzyne (B1209423) intermediate under certain conditions. stackexchange.com In a study involving the reaction of 1-(methylsulfonyl)-4-phenylphthalazine, a related substrate, with ethanol in the presence of sodium amide, 1-ethoxy-4-phenylphthalazine (B4915742) was formed. researchgate.net This suggests that under basic conditions, alkoxides can displace the leaving group at the C1 position.

Reaction with Sulfur-Containing Nucleophiles (e.g., thiophenols)

The chlorine atom in this compound can be displaced by sulfur-containing nucleophiles. While specific examples with thiophenols are not detailed in the provided search results, the reactivity pattern of similar chloro-substituted nitrogen heterocycles suggests that such reactions are feasible. For example, palladium-catalyzed coupling reactions between 4-bromophthalazinone derivatives and mercaptans have been demonstrated for the synthesis of 4-alkylsulfanyl phthalazinones, indicating the potential for similar reactivity with this compound. nih.gov

Reaction with Active Methylene (B1212753) Compounds

This compound reacts with active methylene compounds in the presence of a strong base. sdiarticle3.com For instance, the reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) was carried out by heating under reflux for 6 hours. sdiarticle3.com A similar reaction of 1-(methylsulfonyl)-4-phenylphthalazine with various active methylene compounds, including ethyl cyanoacetate, ethyl acetoacetate, ethyl malonate, malononitrile, and phenylacetonitrile, was performed in benzene (B151609) with sodium amide as the base. researchgate.net These reactions lead to the formation of C-substituted phthalazine derivatives. thieme-connect.de

Cross-Coupling Reactions for Diversification

Cross-coupling reactions are powerful tools for the diversification of this compound, allowing for the introduction of various aryl and alkynyl groups.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. researchgate.netbeilstein-journals.orgnobelprize.org this compound can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base to yield 1-aryl-4-phenylphthalazines. rsc.org This reaction is tolerant of a wide range of functional groups on the boronic acid partner. rsc.org

The Heck reaction, another palladium-catalyzed cross-coupling reaction, involves the coupling of aryl halides with alkenes. organic-chemistry.orgmdpi.comdiva-portal.org While specific examples of the Heck reaction with this compound are not explicitly detailed, the general applicability of this reaction to aryl chlorides suggests its potential for the vinylation of the phthalazine core. diva-portal.org

The Sonogashira coupling, which couples terminal alkynes with aryl halides, can also be employed to introduce alkynyl substituents at the C1 position of this compound, leading to the formation of 1-alkynyl-4-phenylphthalazines. rsc.org

These cross-coupling methodologies provide efficient routes to a diverse library of substituted phthalazines, which are of interest for various applications. rsc.org

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Phthalazines

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. fishersci.eslibretexts.orgmdpi.com This reaction is widely used to create biaryl, styrene, and conjugated alkene structures under generally mild conditions. mdpi.com The catalytic cycle involves three main steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation with the boronate complex, and reductive elimination to yield the final product and regenerate the catalyst. mdpi.com

While direct examples of Suzuki-Miyaura coupling on this compound were not prominently found in the surveyed literature, the reaction remains a highly viable and standard method for introducing new aryl or heteroaryl substituents at the C1 position. The reactivity of aryl chlorides in Suzuki couplings is well-established, often requiring more advanced catalyst systems compared to the more reactive aryl bromides or iodides. organic-chemistry.orgwikipedia.org Given the successful application of Suzuki coupling on various heterocyclic chlorides, this method is a key strategy for the derivatization of the this compound scaffold. fishersci.eskyoto-u.ac.jp

Sonogashira Coupling for Alkynyl Phthalazines

The Sonogashira coupling reaction is a powerful method for forming C(sp²)-C(sp) bonds by reacting a vinyl or aryl halide with a terminal alkyne. chemrxiv.org The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of an amine base. fishersci.esresearchgate.net This transformation is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in pharmaceuticals and materials science. chemrxiv.org

The phthalazine core can be readily functionalized using this method. For instance, the closely related 1-iodo-4-phenylphthalazine has been successfully coupled with various N-propargylindoles using a bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide catalyst system in a tetrahydrofuran/triethylamine mixture. rsc.org This reaction proceeds at room temperature, affording a series of 1-[3-(indol-1-yl)prop-1-yn-1-yl]-4-phenylphthalazines in moderate to good yields. rsc.org Although aryl chlorides are generally less reactive than aryl iodides in Sonogashira couplings, successful reactions can often be achieved under modified conditions. fishersci.es

In another example demonstrating the utility of this reaction, 1-chloro-4-propargylaminophthalazine undergoes a palladium-copper catalyzed reaction with aryl halides in water, leading to a one-pot Sonogashira coupling followed by an intramolecular cyclization to yield 3-aryl-substituted-6-chloroimidazo[2,1-a]phthalazines. libretexts.org

Other Palladium-Catalyzed Reactions

Beyond C-C bond formation, palladium catalysis is crucial for installing other functionalities, particularly nitrogen-based groups, onto the phthalazine core. The Buchwald-Hartwig amination is the preeminent modern method for palladium-catalyzed C-N bond formation, coupling amines with aryl halides. kyoto-u.ac.jpamazonaws.com The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. kyoto-u.ac.jpursinus.edu

While not always explicitly termed a Buchwald-Hartwig reaction in the literature, the underlying transformation—palladium-catalyzed C-N coupling—is frequently applied to this compound. For example, this substrate is readily converted into various N-substituted derivatives, which serve as key intermediates for synthesizing compounds with potential anticancer activity. The reaction of this compound with methyl 4-aminobenzoate under reflux conditions yields methyl 4-[(4-phenylphthalazin-1-yl)amino]benzoate. mdpi.com Similarly, heating with 4-aminoacetophenone produces the corresponding acetyl derivative, which can be further modified. mdpi.com These reactions demonstrate the facile displacement of the chloro group by amine nucleophiles, a key transformation for building molecular diversity. mdpi.commit.edu

Cyclization and Annulation Reactions

The this compound scaffold is an excellent precursor for constructing more complex, polycyclic heterocyclic systems. These reactions often proceed by first substituting the chlorine atom with a suitably functionalized group, which then undergoes a subsequent ring-closing reaction.

Formation of Fused Heterocyclic Systems (e.g., Triazolo-, Tetrazolo-phthalazines)

A common strategy involves the reaction of this compound with binucleophilic reagents to construct fused five-membered rings.

Triazolophthalazines: The reaction of this compound with aromatic acid hydrazides (aroylhydrazines) in a solvent like methanol (B129727) leads to the formation of 3,6-disubstituted-s-triazolo[3,4-a]phthalazines. kyoto-u.ac.jp This transformation proceeds through an initial nucleophilic substitution followed by an intramolecular cyclization and dehydration. Similarly, reacting this compound with hydrazine hydrate first produces 1-hydrazino-4-phenylphthalazine. This intermediate can then be cyclized with various reagents. For example, catalytic dehydrogenative cyclization of its hydrazone derivatives (formed with aldehydes) using palladium-on-charcoal affords 3,6-diaryl-1,2,4-triazolo[3,4-a]phthalazines.

Tetrazolophthalazines: Fused tetrazole rings can be synthesized by reacting this compound with sodium azide. This reaction provides the corresponding 6-phenyl-tetrazolo[5,1-a]phthalazine. kyoto-u.ac.jp The reaction is typically carried out in a suitable solvent where the azide ion displaces the chloride, followed by an intramolecular cyclization of the resulting azido-phthalazine intermediate.

Intramolecular Cyclizations

Intramolecular cyclization reactions of derivatized this compound provide access to a variety of complex fused systems. These reactions often involve a tandem or one-pot sequence where an initial intermolecular reaction sets the stage for a subsequent intramolecular ring closure.

A notable example involves a tandem Sonogashira coupling followed by cyclization. The reaction of 1-chloro-4-propargylaminophthalazine with various aryl halides, catalyzed by a Pd-Cu system in water, results in the formation of 3-aryl-substituted-6-chloroimidazo[2,1-a]phthalazines. libretexts.org In this sequence, the terminal alkyne of the propargylamino side chain first couples with the aryl halide, and the resulting intermediate undergoes an intramolecular cyclization to form the fused imidazole (B134444) ring.

Another strategy involves the initial conversion of this compound to 1-hydrazino-4-phenylphthalazine. This hydrazino derivative can react with sugars like D-glucose or D-mannose to form hydrazones, which then undergo catalytic dehydrogenative cyclization with palladium-on-charcoal to yield polyhydroxylated 3-(polyhydroxypentyl)-6-phenyl-1,2,4-triazolo[3,4-a]phthalazines, which are C-nucleoside precursors.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

This compound is a valuable starting material for generating libraries of related compounds for structure-activity relationship (SAR) studies, particularly in the search for new anticancer agents and kinase inhibitors. mdpi.commit.edu The strategy typically involves displacing the C1 chloro substituent with a variety of amine- or phenol-containing fragments to explore how different functionalities at this position influence biological activity.

Recent research has focused on synthesizing novel phthalazine derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. mit.edu In one such study, 1-chloro-4-(4-chlorophenyl)phthalazine (B7733798) was used as the starting material. The chloro group at the 1-position was displaced by reacting it with 4-aminoacetophenone. The resulting acetyl derivative was then further elaborated into a series of hydrazones and thiosemicarbazides to probe the SAR. mit.edu Several of these derivatives showed potent inhibitory activity against VEGFR-2. mit.edu

The following table summarizes the findings from a study where various derivatives of 1-(4-(4-(4-chlorophenyl)phthalazin-1-ylamino)phenyl)ethan-1-one were synthesized and tested for their inhibitory activity against VEGFR-2.

| Compound ID | R Group | IC₅₀ (µM) against VEGFR-2 |

| 2g | Isonicotinohydrazide | 0.148 |

| 3a | Thiosemicarbazide (B42300) | 0.375 |

| 3c | Methyl hydrazinecarbodithioate | 0.892 |

| 5a | (from reaction with phenylhydrazine) | 0.548 |

| 5b | (from reaction with 4-fluorophenylhydrazine) | 0.331 |

| Sorafenib | (Reference Drug) | 0.091 |

| Data sourced from a study on VEGFR-2 inhibition. mit.edu |

In another study, this compound was reacted with methyl 4-aminobenzoate. The resulting ester was converted to a hydrazide, which was then reacted with various isocyanates and isothiocyanates to produce a series of semicarbazide (B1199961) and thiosemicarbazide derivatives. mdpi.com These compounds were synthesized to explore their potential as anticancer agents. mdpi.com These examples highlight a clear and effective strategy: using the reactive C-Cl bond of this compound as a chemical handle to introduce a diverse range of substituents, thereby allowing for a systematic exploration of the SAR and the optimization of biological activity. mdpi.commit.edu

Modification of the Phenyl Ring Substituents

The phenyl group at the 4-position of the phthalazine core is, in principle, susceptible to electrophilic aromatic substitution reactions. total-synthesis.com These reactions involve an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. total-synthesis.com Standard electrophilic substitution reactions include nitration (introduction of a -NO₂ group), halogenation (introduction of -Cl, -Br), and sulfonation (introduction of a -SO₃H group). total-synthesis.com

In the context of this compound, the phthalazinyl moiety acts as a substituent on the phenyl ring. The directing effect of this group dictates the position of incoming electrophiles. Typically, aryl substituents are ortho-, para-directing. masterorganicchemistry.com Therefore, electrophilic attack would be expected to occur primarily at the ortho and para positions of the phenyl ring. However, the presence of electron-withdrawing nitrogen atoms in the phthalazine ring may deactivate the phenyl ring towards electrophilic attack compared to benzene. libretexts.org

While these reactions are theoretically possible, specific examples of electrophilic substitutions carried out on the phenyl ring of this compound are not extensively documented in the surveyed literature. Research has more frequently focused on the greater reactivity of the chloro-substituent on the phthalazine core itself.

Modifications on the Phthalazine Core

The most significant and widely exploited aspect of this compound's reactivity is the modification of the phthalazine core, which is readily achieved via substitution of the chlorine atom at the C1 position. This carbon is part of an electron-deficient heterocyclic system, making it susceptible to attack by various nucleophiles and a suitable partner in cross-coupling reactions.

Nucleophilic Aromatic Substitution:

The chloro group is an effective leaving group and can be displaced by a wide range of nucleophiles. uci.edumasterorganicchemistry.com This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nucleophile attacks the carbon bearing the chlorine, leading to a substitution product. libretexts.org This strategy has been used to synthesize diverse derivatives, including those with fused heterocyclic systems. For instance, reaction with aromatic acid hydrazides leads to the formation of 3,6-diaryl-1,2,4-triazolo(3,4-a)phthalazines. rsc.org Similarly, treatment with sodium azide yields the corresponding 6-aryl-tetrazolo(5,1-a)phthalazines. rsc.org Other nitrogen-based nucleophiles, such as hydrazines, are also commonly used to displace the chlorine, forming hydrazinophthalazine derivatives. googleapis.com

Palladium-Catalyzed Cross-Coupling Reactions:

Beyond classical nucleophilic substitution, the C1-chloro group is an excellent handle for modern palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon bonds under relatively mild conditions. The Sonogashira coupling, which pairs an aryl halide with a terminal alkyne, and the Suzuki coupling, which uses an arylboronic acid, are powerful tools for derivatization. rsc.orgwikipedia.orgorganic-chemistry.org These reactions provide access to 1-alkynyl- and 1-aryl-4-phenylphthalazine derivatives, respectively, significantly expanding the molecular diversity achievable from the starting material. rsc.org

The table below summarizes key transformations involving the phthalazine core.

| Reactant | Reagent(s) | Reaction Type | Product Type | Citation |

| This compound | Aromatic Acid Hydrazide | Nucleophilic Substitution / Cyclization | 3,6-Diaryl-1,2,4-triazolo[3,4-a]phthalazine | rsc.org |

| This compound | Sodium Azide (NaN₃) | Nucleophilic Substitution / Cyclization | 6-Aryl-tetrazolo[5,1-a]phthalazine | rsc.org |

| This compound | Hydrazine | Nucleophilic Substitution | 1-Hydrazino-4-phenylphthalazine | googleapis.com |

| This compound | Terminal Alkyne | Sonogashira Coupling (Pd/Cu catalyst) | 1-Alkynyl-4-phenylphthalazine | rsc.orgwikipedia.org |

| This compound | Phenylboronic Acid | Suzuki Coupling (Pd catalyst) | 1,4-Diphenylphthalazine | rsc.org |

Oxidation and Reduction Reactions

The this compound molecule has multiple sites that can undergo oxidation or reduction, including the phthalazine N-atoms, the heterocyclic ring system, and the chloro-substituent.

Reduction Reactions:

The chloro-substituent can be removed via reduction. Catalytic hydrogenation, typically using a palladium on carbon catalyst (Pd/C) at atmospheric pressure, is an effective method for the dehalogenation of 1-chlorophthalazines to yield the corresponding substituted phthalazine. thieme-connect.de This provides a route to 4-phenylphthalazine from its 1-chloro precursor.

The phthalazine ring itself is also susceptible to reduction. Under standard hydrogenation conditions (Pd/C, H₂), the C=N double bonds within the heterocyclic core can be reduced. acs.org For example, related dihydrophthalazine derivatives have been shown to undergo chemoselective hydrogenation of the C=N bond to afford cyclic hydrazino esters, effectively creating a tetrahydrophthalazine structure. acs.org

Oxidation Reactions:

The oxidation of this compound is less specifically documented. However, based on the general reactivity of N-heterocyclic compounds, the nitrogen atoms of the phthalazine ring are potential sites for oxidation. rsc.org Powerful oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely used for the oxidation of N- and S-heterocycles. rsc.org Reaction with such a reagent would likely lead to the formation of a phthalazine N-oxide. The oxidation of sulfides to sulfoxides and sulfones using m-CPBA is a well-established transformation. derpharmachemica.com While direct evidence for the oxidation of this compound is sparse, the formation of N-oxides is a plausible transformation.

Spectroscopic and Analytical Characterization Methodologies for 1 Chloro 4 Phenylphthalazine and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within 1-chloro-4-phenylphthalazine. The molecule's conjugated system, comprising the phthalazine (B143731) core and the phenyl ring, gives rise to characteristic absorption bands corresponding to π → π* and n → π* transitions.

The electronic spectra of aromatic and heterocyclic compounds are typically characterized by intense absorption bands in the UV region. For aromatic systems like benzene (B151609), primary bands associated with π-system transitions are observed around 200 nm, with secondary, weaker bands appearing near 260 nm. up.ac.za In phthalazine derivatives, the presence of nitrogen atoms introduces the possibility of n → π* (non-bonding to anti-bonding orbital) transitions, in addition to the π → π* transitions of the aromatic system. dergipark.org.tr The extended conjugation in 4-phenyl-substituted phthalazines is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted phthalazine core.

Studies on related phenyl-substituted heterocyclic compounds show absorption bands in the 210-240 nm range, attributed to π → π* transitions, and additional bands between 250 nm and 310 nm resulting from the extended conjugation throughout the molecule. The specific electronic transitions for this compound can be predicted based on these general principles, with expected contributions from both the phthalazine and phenyl ring systems.

Table 1: Typical UV-Vis Absorption Maxima (λmax) for Related Heterocyclic Systems

| Compound Type | Wavelength Range (nm) | Transition Type | Reference |

|---|---|---|---|

| Benzene (Aromatic) | ~200, ~260 | π → π* | up.ac.za |

| Phenyl-substituted Thiolphthlazine | 210-240, 250-310 | π → π* |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides detailed information about the molecular vibrations of this compound, offering a unique "fingerprint" based on its structural composition. This technique is complementary to FT-IR spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations within the molecule's backbone. oaji.net

The Raman spectrum of this compound is expected to be rich with distinct peaks corresponding to the vibrational modes of the phthalazine core, the phenyl substituent, and the carbon-chlorine bond. Key vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Ring stretching/breathing modes: Characteristic vibrations of the fused aromatic rings of the phthalazine system and the phenyl group, appearing in the 1400-1600 cm⁻¹ region.

N-N stretching: A mode specific to the phthalazine ring, identified experimentally in related derivatives around 1095 cm⁻¹. oaji.net

C-Cl stretching: A strong vibration expected in the lower wavenumber region, typically 600-800 cm⁻¹.

Surface-Enhanced Raman Scattering (SERS) has been effectively used to study phthalazine, demonstrating that its vibrational modes can be significantly enhanced and precisely detected when the molecule is adsorbed on a metallic surface like silver. nih.govimaging.org This indicates the high sensitivity of Raman techniques for analyzing the phthalazine structure.

Table 2: Characteristic Raman Shifts for Phthalazine and Related Moieties

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Phthalazine N-N Stretch | 1095 | oaji.net |

| Aromatic Ring Breathing | 1400 - 1600 |

Elemental Analysis (CHNS/O) for Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a synthesized compound, thereby verifying its empirical formula and assessing its purity. For this compound (C₁₄H₉ClN₂), this analysis quantifies the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N). The theoretical composition is calculated from the molecular formula and weight (240.69 g/mol ). nih.gov

In practice, the experimentally measured percentages of C, H, and N for a synthesized sample of this compound are compared against the theoretical values. A close agreement, typically within ±0.4%, is considered evidence of high purity and confirmation of the compound's identity. ekb.eg This method is routinely reported in the synthesis of new phthalazine derivatives to validate their structure and composition. ekb.egnih.govkoreascience.kr

Table 3: Theoretical Elemental Composition of this compound (C₁₄H₉ClN₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 14 | 168.154 | 69.87 |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 3.77 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 14.73 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 11.64 |

| Total | | | 240.693 | 100.00 |

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for the purification, separation, and analytical assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound with high accuracy. thermofisher.com It is also widely used for the purification of phthalazine derivatives from complex reaction mixtures. sciforum.net A common setup involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water. Detection is often performed using a Diode-Array Detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously, aiding in peak identification and purity assessment. cabidigitallibrary.org For this compound, a purity of ≥95.0% has been confirmed using HPLC analysis. thermofisher.com

Table 4: Example HPLC Conditions for Phthalazine Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC | sciforum.net |

| Mobile Phase | Methanol/Water (9:1) | sciforum.net |

| Detection | UV/DAD (e.g., 210, 280, 360 nm) | cabidigitallibrary.org |

| Application | Purity assessment, Purification | thermofisher.comsciforum.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile compounds. nist.gov In the analysis of this compound, the sample is first vaporized and separated based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For this compound, the mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z 240 and a characteristic M+2 peak at m/z 242 with about one-third the intensity, corresponding to the natural abundance of the ³⁷Cl isotope. nist.gov Key fragmentation pathways would likely involve the loss of a chlorine atom (M-35) and cleavage of the phenyl group or the phthalazine ring structure.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity | Comment |

|---|---|---|

| 240/242 | [C₁₄H₉ClN₂]⁺ | Molecular ion (M⁺) peak with ³⁵Cl/³⁷Cl isotopic pattern |

| 205 | [C₁₄H₉N₂]⁺ | Loss of Cl radical |

| 163 | [C₁₃H₉N]⁺ | Loss of phenyl group |

| 127 | [C₈H₅N₂]⁺ | Fragment of the phthalazine core |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively for monitoring the progress of chemical reactions involving this compound. ekb.egsigmaaldrich.com It allows for the quick identification of the presence of starting materials, intermediates, and products in a reaction mixture.

The standard procedure involves spotting the reaction mixture on a silica (B1680970) gel plate (the stationary phase) and developing it in a chamber with an appropriate solvent system (the mobile phase). nih.govnih.gov For phthalazine derivatives, a common mobile phase is a mixture of ethyl acetate (B1210297) and petroleum ether. ekb.eg The separated spots are visualized under a UV lamp, often at a wavelength of 254 nm, where the conjugated aromatic rings absorb light and appear as dark spots. ekb.egnih.gov By comparing the retention factor (Rf) of the spots to those of the starting materials and expected products, a chemist can effectively track the conversion and determine when the reaction is complete. libretexts.org

Table 6: Typical TLC Parameters for Monitoring Phthalazine Synthesis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ aluminum sheets | ekb.egnih.govnih.gov |

| Mobile Phase | Ethyl acetate/Petroleum ether (various ratios, e.g., 1:5, 3:1) | ekb.egnih.gov |

| Detection | UV lamp (λ = 254 nm) | ekb.egnih.gov |

| Application | Monitoring reaction progress and purity | ekb.egthieme.de |

Advanced Research Applications of 1 Chloro 4 Phenylphthalazine and Its Derivatives

Medicinal Chemistry and Pharmaceutical Development

The heterocyclic compound 1-chloro-4-phenylphthalazine serves as a crucial starting material, or scaffold, for the synthesis of a diverse array of derivatives with significant potential in medicinal chemistry. Its reactive chlorine atom at the 1-position allows for straightforward chemical modification, enabling the creation of extensive libraries of new molecules. Researchers have successfully utilized this scaffold to develop compounds targeting various biological entities involved in cancer progression. nih.govsci-hub.se The resulting phthalazinone derivatives, which often feature the core structure of this compound, have demonstrated a broad range of pharmacological activities and are being investigated for their efficacy as targeted anticancer agents. nih.govosf.io

The phthalazine (B143731) scaffold is a prominent feature in many compounds developed as anticancer agents. nih.gov Its versatility allows for the design of molecules that can inhibit a variety of enzymatic and cellular targets crucial for tumor growth and survival. nih.govjst.go.jp By modifying the this compound core, scientists have synthesized derivatives that act as inhibitors for several key proteins implicated in cancer, including Poly(ADP-ribose) Polymerase (PARP), Vascular Endothelial Growth Factor Receptor (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), DNA topoisomerases, and Aurora kinases. nih.govresearchgate.net

The phthalazin-1(2H)-one nucleus, readily synthesized from this compound, is a key structural feature for potent inhibitors of the Poly(ADP-ribose) Polymerase (PARP) family of enzymes. jst.go.jpnih.gov PARP inhibitors are a major focus in cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. google.com The phthalazinone core effectively mimics the nicotinamide (B372718) portion of the NAD+ substrate, allowing it to bind to the enzyme's active site and block its function. researchgate.net

Numerous 4-substituted-2H-phthalazin-1-one derivatives have been developed and investigated as orally bioavailable PARP inhibitors. jst.go.jpnih.gov For instance, Olaparib, a clinically approved PARP inhibitor, is based on this scaffold. jst.go.jpnih.gov Research has shown that modifications to the phthalazinone structure can significantly influence inhibitory activity. One study reported a series of 4-benzylphthalazin-1-one derivatives, with compound 11c emerging as a highly potent PARP-1 inhibitor with an IC₅₀ value of 97 nM, which was more potent than the reference drug Olaparib (IC₅₀ = 139 nM) in the same assay. researchgate.net Another study designed new inhibitors based on Olaparib's structure, finding that the type of substituent and the length of an alkyl chain connecting to an aromatic ring were critical for activity. nih.gov

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 11c | PARP-1 | 97 | researchgate.net |

| Olaparib (Reference) | PARP-1 | 139 | researchgate.net |

This compound is a valuable precursor for synthesizing inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis, the process of forming new blood vessels that tumors need to grow. researchgate.nettandfonline.com By blocking the ATP-binding site of VEGFR-2, these inhibitors can halt the signaling cascade that promotes endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply. mdpi.com

Researchers have designed and synthesized numerous N-substituted-4-phenylphthalazin-1-amine derivatives starting from this compound. researchgate.netnih.gov In one study, a series of twenty such derivatives were evaluated, with compound 7f showing the most potent VEGFR-2 inhibition with an IC₅₀ value of 0.08 µM, making it more potent than the reference drug Sorafenib (IC₅₀ = 0.10 µM). researchgate.net Other compounds from the same series, such as 7a , 7c , 7d , and 8c , also demonstrated very good inhibitory activity. researchgate.netnih.gov Another study reported a series of phthalazine derivatives where compounds 2g and 4a were the most potent inhibitors of VEGFR-2, with IC₅₀ values of 0.148 µM and 0.196 µM, respectively. researchgate.netrsc.org These findings highlight the potential of the 4-phenylphthalazine scaffold in developing effective anti-angiogenic agents. tandfonline.comrsc.org

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 7f | VEGFR-2 | 0.08 | researchgate.net |

| Compound 7a | VEGFR-2 | 0.11 | researchgate.net |

| Compound 7a | VEGFR-2 | 0.14 | nih.gov |

| Compound 7d | VEGFR-2 | 0.14 | researchgate.net |

| Compound 7c | VEGFR-2 | 0.17 | researchgate.net |

| Compound 7b | VEGFR-2 | 0.18 | nih.gov |

| Compound 8c | VEGFR-2 | 0.21 | nih.gov |

| Compound 8b | VEGFR-2 | 0.24 | nih.gov |

| Compound 8a | VEGFR-2 | 0.35 | nih.gov |

| Compound 2g | VEGFR-2 | 0.148 | researchgate.netrsc.org |

| Compound 4a | VEGFR-2 | 0.196 | researchgate.netrsc.org |

| Sorafenib (Reference) | VEGFR-2 | 0.10 | researchgate.netnih.gov |

The Epidermal Growth Factor Receptor (EGFR) is another critical tyrosine kinase that, when overactivated, drives the proliferation and survival of cancer cells. ukm.my The phthalazine scaffold, being an isostere of the well-known quinazoline (B50416) ring found in many EGFR inhibitors, has been explored for the development of new agents targeting this receptor. mdpi.comfrontiersin.org The heterocyclic phthalazine ring can serve as a scaffold that occupies the ATP binding site in the hinge region of the EGFR kinase domain, forming stable hydrogen bonds with key residues like Met769. mdpi.com

Research has led to the synthesis of phthalazinone-based compounds that act as dual inhibitors of both VEGFR-2 and EGFR. benthamscience.comnih.gov A series of thirty-one new 1-phthalazinones were designed based on the VEGFR inhibitor vatalanib. benthamscience.comnih.gov Several of these compounds were found to be potent dual inhibitors, with IC₅₀ values against VEGFR-2 ranging from 0.023 to 0.41 nM. benthamscience.com While the primary potency was against VEGFR-2, the dual inhibitory action suggests the versatility of the phthalazine scaffold in targeting multiple oncogenic kinases. benthamscience.comnih.gov

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and recombination. plos.orgoncotarget.com Inhibitors of these enzymes, known as "poisons," work by trapping the transient complex formed between the topoisomerase and DNA, which leads to double-strand breaks and ultimately, cell death. plos.org The phthalazine core has been incorporated into molecules designed to inhibit these crucial enzymes. nih.govresearchgate.net

For example, oxadiazol-phthalazinone derivatives have been synthesized and evaluated as inhibitors of topoisomerase II. nih.govmdpi.com In one study, several of these novel derivatives showed promising anti-proliferative activity against liver and breast cancer cell lines. nih.gov Further research has focused on creating dual inhibitors that target both topoisomerase and PARP. A series of phthalazinone acridine (B1665455) derivatives were synthesized, and all tested compounds displayed Topoisomerase II inhibition activity at a concentration of 10 mol/L, in addition to having good PARP-1 inhibitory activities. researchgate.net This dual-target approach is a promising strategy for developing more effective anticancer agents.

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play a pivotal role in regulating mitosis, including processes like centrosome maturation, chromosome segregation, and cytokinesis. researchgate.netfrontiersin.org Overexpression of Aurora-A and Aurora-B is common in many human tumors, making them attractive targets for cancer therapy. frontiersin.org The phthalazine and phthalazinone scaffolds have been successfully employed to create potent Aurora kinase inhibitors. nih.govresearchgate.net

One notable example is AMG 900, a potent and highly selective pan-aurora kinase inhibitor developed from a phthalazine-based scaffold. rsc.org Further research has led to the synthesis of 4-substituted phthalazinones as specific Aurora B kinase inhibitors. researchgate.net In one such study, compound 17b , a urea-based phthalazinone derivative, exhibited moderate Aurora B inhibitory activity with an IC₅₀ of 142 nM. researchgate.net Another study reported a series of 2,4-disubstituted phthalazinones, where compound 12c was identified as a potent inhibitor of both Aurora A and Aurora B kinases, with IC₅₀ values of 118 nM and 80 nM, respectively. researchgate.net These findings underscore the utility of the this compound framework in designing inhibitors against key regulators of cell division. jst.go.jpacs.org

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 12c | Aurora A | 118 | researchgate.net |

| Compound 12c | Aurora B | 80 | researchgate.net |

| Compound 17b | Aurora B | 142 | researchgate.net |

P-glycoprotein Inhibition

Enzyme Inhibition Beyond Anticancer Targets

The therapeutic potential of phthalazine derivatives extends beyond oncology, with significant research into their inhibitory effects on enzymes involved in other pathologies.

Phosphodiesterases (PDEs) are a family of enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signal transduction pathways. researchgate.net Inhibition of these enzymes can lead to smooth muscle relaxation and anti-inflammatory effects. Phthalazine derivatives have been extensively studied as potent and selective inhibitors of PDE4 and PDE5. sci-hub.se

The derivative 1-(3-chloroanilino)-4-phenylphthalazine (MY-5445) is a well-characterized, specific inhibitor of cGMP-specific PDE5, with a reported Ki of 1.3 μM. researchgate.netdntb.gov.ua Its inhibitory action elevates intracellular cGMP levels, leading to effects such as the inhibition of platelet aggregation and vasorelaxation. researchgate.netresearchgate.net Numerous studies have built upon the phthalazine scaffold to develop highly potent PDE5 inhibitors. For instance, a series of 4-benzylamino-1-chloro-6-substituted phthalazines were found to be more potent than the reference compound E4021. sci-hub.seresearchgate.net

Separately, other series of phthalazinone derivatives have been developed as potent and selective PDE4 inhibitors, which are targets for treating inflammatory diseases like asthma. e-century.uswiley.comtandfonline.com

| Compound | Target | Reported IC50/Ki | Associated Activity |

|---|---|---|---|

| 1-(3-chloroanilino)-4-phenylphthalazine (MY-5445) | PDE5 | Ki = 1.3 μM dntb.gov.ua | Inhibition of platelet aggregation. researchgate.net |

| 1-chloro-4-((3-chloro-4-methoxybenzyl)amino)-6-phthalazinecarbonitrile (15a) | PDE5 | IC50 = 4.8 nM sci-hub.se | Vasorelaxant effect (EC50 = 150 nM). sci-hub.se |

| 1-chloro-4-((3-chloro-4-methoxybenzyl-)amino)-6-nitrophthalazine (15f) | PDE5 | IC50 = 3.5 nM sci-hub.se | Vasorelaxant effect (EC50 = 160 nM). sci-hub.se |

| [4-(3-chloro-4-methoxybenzyl)amino-1-(4-hydroxy)piperidino]-6-phthalazinecarbonitrile (13) | PDE5 | IC50 = 0.56 nM nih.gov | Potent vasorelaxant action (EC50 = 13 nM). nih.gov |

| cis-(+)-N-adamantan-2-yl-4-catechol-tetrahydrophthalazinone (14) | PDE4 | pIC50 = 9.3 researchgate.net | Anti-inflammatory activity. researchgate.net |

Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, this pathway's overactivation is strongly implicated in the pathogenesis of long-term diabetic complications, such as neuropathy, retinopathy, and cataracts. nih.gov Consequently, AR is a significant therapeutic target. Phthalazine derivatives have been identified as a promising class of AR inhibitors. researchgate.netnih.gov

Specifically, N-substituted phthalazine sulfonamide derivatives have been synthesized and shown to have excellent inhibitory activity against AR. nih.gov Several of these compounds displayed significantly greater potency than Epalrestat, an AR inhibitor used in clinical practice. researchgate.netnih.gov For example, 4-(6-nitro-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)benzenesulfonamide (5e ) and 1,4-dioxo-3-(4-sulfamoylbenzoyl)-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (5f ) showed prominent inhibition. nih.gov Additionally, the phthalazinone derivative Zopolrestat has been investigated in clinical studies as an AR inhibitor.

| Compound | Target | Reported KI | Reference Compound KI |

|---|---|---|---|

| 4-(6-nitro-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)benzenesulfonamide (5e) | Aldose Reductase | 67.73 nM researchgate.netnih.gov | Epalrestat (KI = 852.50 nM) researchgate.netnih.gov |

| 1,4-dioxo-3-(4-sulfamoylbenzoyl)-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (5f) | Aldose Reductase | 148.20 nM researchgate.netnih.gov | |

| Zopolrestat | Aldose Reductase | Clinically investigated. | N/A |

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases (CAs), a group of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide, is a significant area of therapeutic research. scispace.com Derivatives of this compound have been investigated for their potential as CA inhibitors.

A study focused on the synthesis of new phthalazine-substituted urea (B33335) and thiourea (B124793) derivatives and evaluated their inhibitory effects on purified human carbonic anhydrases I and II (hCA I and hCA II). scispace.com The process involved preparing a 2H-Indazolo[2,1-b]phthalazine-trione derivative, which was then reduced to an amine derivative and subsequently reacted with various isocyanates and isothiocyanates. scispace.com All the resulting compounds demonstrated inhibitory activity against the CA isoenzymes. scispace.com Notably, one of the urea derivatives, compound 3a , exhibited the most potent inhibitory effect with IC50 values of 6.40 µM for hCA I and 6.13 µM for hCA II. scispace.com The researchers suggest that due to their bulky nature, these compounds likely bind to the enzyme in a manner similar to coumarin (B35378) derivatives, rather than directly interacting with the zinc ion in the active site. scispace.com

Another series of phthalazine-substituted β-lactam derivatives were also synthesized and assessed for their inhibitory potential against hCA I and hCA II. nih.gov The synthesis involved a multi-step process starting from a 2H-indazolo[2,1-b]phthalazine-trione derivative. nih.gov The resulting β-lactam compounds all showed inhibitory activity against the CA isoenzymes. nih.gov Specifically, 1-(4-(3,3-dimethyl-1,6,11-trioxo-2,3,4,6,11,13-hexahydro-1H-indazolo[1,2-b]phthalazin-13-yl)phenyl)-2-oxo-4-p-tolylazetidin-3-yl acetate (B1210297) demonstrated the most significant inhibition with IC50 values of 6.97 µM for hCA I and 8.48 µM for hCA II. nih.gov

Recent research in 2024 has further highlighted the potential of phthalazine derivatives as selective inhibitors for different CA isoforms, including the tumor-associated hCA-IX. rsc.org

Table 1: Carbonic Anhydrase Inhibition by Phthalazine Derivatives

| Compound | Target Isoenzyme | IC50 (µM) |

| Urea Derivative 3a | hCA I | 6.40 scispace.com |

| hCA II | 6.13 scispace.com | |

| β-Lactam Derivative | hCA I | 6.97 nih.gov |

| hCA II | 8.48 nih.gov |

Other Therapeutic Applications

The versatile scaffold of this compound has enabled the development of derivatives with a wide array of other potential therapeutic applications. sci-hub.senih.gov

Antidiabetic Activity

Phthalazine derivatives have emerged as promising candidates in the search for new antidiabetic agents. sci-hub.senih.gov Research has shown that these compounds can exhibit significant blood glucose-lowering effects.

One study focused on the synthesis of triazole phthalazine derivatives and evaluated their antidiabetic effects using an oral glucose tolerance test in a non-insulin-dependent diabetes mellitus (NIDDM) rat model. ijpsr.com Another area of investigation involves the development of phthalazinone-containing thiazolidinediones as agents to lower both glucose and lipid levels. researchgate.net The chemical modifications on the phthalazine structure have been shown to confer these antidiabetic properties. researchgate.net For instance, phthalazin-1(2H)-ones with substitutions at the C4-position have demonstrated potent antidiabetic activities. researchgate.net

Furthermore, the synthesis of aryloxypropanolamine derivatives has been explored, with some compounds showing moderate antidiabetic activity compared to the standard drug Glibenclamide. The design of these compounds is often guided by their potential to act as β3-adrenergic receptor agonists, which can increase insulin (B600854) action. The search for novel antidiabetic agents has also led to the design of compounds that inhibit human intestinal maltase-glucoamylase (MGAM-C), a key enzyme in carbohydrate digestion. ajchem-a.com

Antihypertensive and Vasorelaxant Properties

The phthalazine core is present in the well-known antihypertensive drug, hydralazine. pharmainfo.innih.gov Building on this, researchers have explored other derivatives for their potential to lower blood pressure. One such derivative, 1-(2-(1,3-dimethyl-2-butenylidene)-hydrazino)-phthalazine (DJ-1461), has demonstrated antihypertensive activity. nih.gov

The vasorelaxant properties of phthalazine derivatives have also been a subject of study. ekb.eg Certain derivatives have been found to induce relaxation of blood vessels, a key mechanism in reducing blood pressure. researchgate.net The development of new series of (4-benzylphthalazin-1-ylamino)alcohol derivatives has shown promise in this area, with some compounds exhibiting vasorelaxant activities on isolated rat thoracic aortic rings. researchgate.net

Antithrombotic Activity